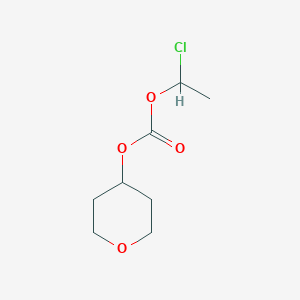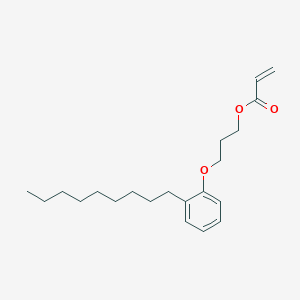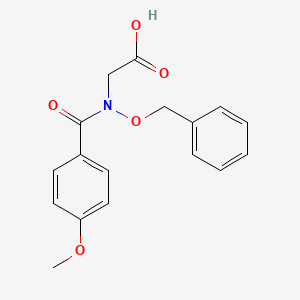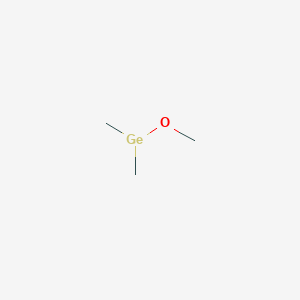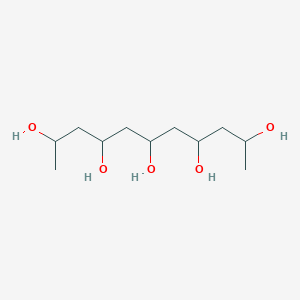![molecular formula C12H12F4N2O4 B14268457 Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- CAS No. 141332-96-9](/img/structure/B14268457.png)
Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- is a chemical compound with the molecular formula C₁₂H₁₂F₄N₂O₄ It is known for its unique structure, which includes difluoromethoxy groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- typically involves multiple steps. One common method includes the reaction of 3,4-bis(difluoromethoxy)benzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanediamide, [2-[3,4-dimethoxyphenyl]ethyl]-: Similar structure but with methoxy groups instead of difluoromethoxy groups.
Ethanediamide, [2-[3,4-dichlorophenyl]ethyl]-: Contains dichloro groups instead of difluoromethoxy groups.
Uniqueness
Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]- is unique due to the presence of difluoromethoxy groups, which impart distinct chemical and biological properties. These groups enhance its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
141332-96-9 |
|---|---|
Molekularformel |
C12H12F4N2O4 |
Molekulargewicht |
324.23 g/mol |
IUPAC-Name |
N'-[2-[3,4-bis(difluoromethoxy)phenyl]ethyl]oxamide |
InChI |
InChI=1S/C12H12F4N2O4/c13-11(14)21-7-2-1-6(5-8(7)22-12(15)16)3-4-18-10(20)9(17)19/h1-2,5,11-12H,3-4H2,(H2,17,19)(H,18,20) |
InChI-Schlüssel |
MSMOZSVBEHEDPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCNC(=O)C(=O)N)OC(F)F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl](/img/structure/B14268374.png)
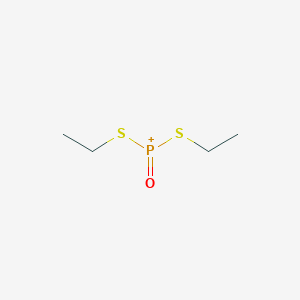
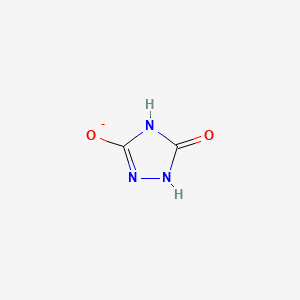
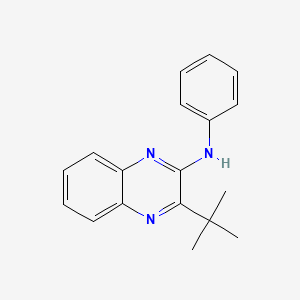
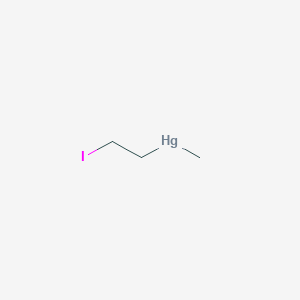
![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)
